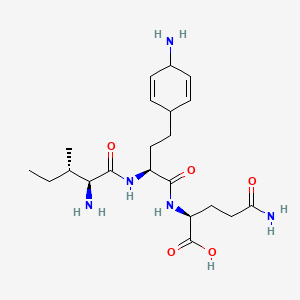
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-, trans- is a complex organic compound with a molecular formula of C20H33N5O5. This compound is notable for its unique structure, which includes a cyclohexadienyl group and multiple amino acid residues. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-, trans- typically involves multiple steps, starting with the preparation of the cyclohexadienyl intermediate. This intermediate is then coupled with L-glutamine and L-isoleucine under specific reaction conditions, such as controlled temperature and pH, to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers, which can accurately control the addition of each amino acid residue. The process often includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
化学反应分析
Types of Reactions
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the cyclohexadienyl group, potentially leading to the formation of quinones.
Reduction: Reduction reactions can convert the cyclohexadienyl group back to a cyclohexane ring.
Substitution: Amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives.
科学研究应用
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-, trans- is used in various scientific research fields:
Chemistry: It serves as a model compound for studying peptide synthesis and reactions involving cyclohexadienyl groups.
Biology: Researchers use it to investigate protein interactions and enzyme mechanisms.
Medicine: The compound is studied for its potential therapeutic applications, including its role in modulating immune responses.
Industry: It is used in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-, trans- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.
相似化合物的比较
Similar Compounds
- L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-valyl-, trans-
- L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-leucyl-, trans-
Uniqueness
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-, trans- is unique due to its specific combination of amino acid residues and the presence of the cyclohexadienyl group. This structure imparts distinct chemical properties and biological activities, making it valuable for specialized research applications.
属性
CAS 编号 |
96717-70-3 |
|---|---|
分子式 |
C21H35N5O5 |
分子量 |
437.5 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S)-4-(4-aminocyclohexa-2,5-dien-1-yl)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H35N5O5/c1-3-12(2)18(24)20(29)25-15(9-6-13-4-7-14(22)8-5-13)19(28)26-16(21(30)31)10-11-17(23)27/h4-5,7-8,12-16,18H,3,6,9-11,22,24H2,1-2H3,(H2,23,27)(H,25,29)(H,26,28)(H,30,31)/t12-,13?,14?,15-,16-,18-/m0/s1 |
InChI 键 |
PIBFCSFJWSOWNH-WZTTZCIUSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC1C=CC(C=C1)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC1C=CC(C=C1)N)C(=O)NC(CCC(=O)N)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















